1,5-Dimethyl-5-isopropylbarbituric acid
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Overview
Description
1,5-Dimethyl-5-isopropylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound is characterized by its unique structure, which includes a six-membered ring with two nitrogen atoms and three oxygen atoms. The presence of methyl and isopropyl groups further distinguishes it from other barbiturates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-5-isopropylbarbituric acid typically involves the condensation of urea with malonic acid derivatives. The reaction is catalyzed by acidic or basic conditions, leading to the formation of the barbituric acid core. Subsequent alkylation with methyl and isopropyl groups is achieved using appropriate alkyl halides under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-5-isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically target the carbonyl groups, converting them to alcohols.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various N-alkyl or N-aryl derivatives.
Scientific Research Applications
1,5-Dimethyl-5-isopropylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-5-isopropylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound, known for its sedative properties.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness
1,5-Dimethyl-5-isopropylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both methyl and isopropyl groups enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .
Properties
CAS No. |
4336-85-0 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1,5-dimethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)9(3)6(12)10-8(14)11(4)7(9)13/h5H,1-4H3,(H,10,12,14) |
InChI Key |
ALVDHBGUJHQGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)C)C |
Origin of Product |
United States |
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